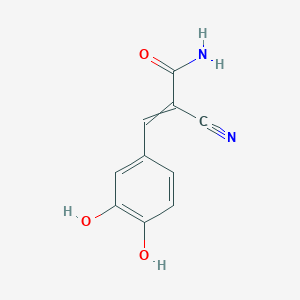

Tyrphostin A46

Description

BenchChem offers high-quality Tyrphostin A46 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrphostin A46 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |

InChI Key |

USOXQZNJFMKTKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tyrphostin A46 (AG 99) Mechanism of Action & Experimental Utility

Executive Summary

Tyrphostin A46 (also designated as AG 99 ) is a synthetic, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[1] Belonging to the benzylidenemalononitrile class of tyrphostins, A46 represents an early-generation "chemical probe" used to dissect the role of EGFR signaling in cellular proliferation, mucin production, and tissue repair.

Unlike third-generation covalent inhibitors (e.g., Osimertinib) or highly potent quinazolines (e.g., AG 1478), Tyrphostin A46 is a reversible, competitive inhibitor with moderate potency (IC₅₀ ≈ 10 µM in cellular assays). Its utility lies in its structural simplicity and its ability to act as a competitive antagonist against both ATP and peptide substrates, making it a valuable tool for studying the kinetics of the kinase domain and validating EGFR-dependent phenotypes in vitro.

Molecular Mechanism of Action

Chemical Structure & Pharmacophore

Tyrphostin A46 is chemically defined as (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . Its activity is strictly governed by the 3,4-dihydroxy (catechol) moiety on the benzylidene ring.

-

Catechol Ring: Mimics the tyrosine residue of the substrate protein. The hydroxyl groups form hydrogen bonds within the kinase active site.

-

Malononitrile Group: Electron-withdrawing group that enhances the acidity of the phenolic protons, facilitating interaction with the catalytic cleft.

Binding Kinetics

Tyrphostin A46 operates via a distinct dual-competitive mechanism:

-

ATP Competition: It competes with ATP for the nucleotide-binding pocket of the EGFR kinase domain.[2]

-

Substrate Competition: Uniquely, early tyrphostins like A46 also display competitive kinetics with respect to the peptide substrate (e.g., PolyGAT), distinguishing them from pure ATP-mimetic inhibitors.

Quantitative Profile:

| Parameter | Value | Context |

|---|---|---|

| IC₅₀ (Cell-Free) | ~3 - 10 µM | Direct kinase inhibition (varies by ATP conc.) |

| IC₅₀ (Cellular) | ~10 - 20 µM | Inhibition of A431 cell proliferation |

| Selectivity | EGFR > InsR | Selective over Insulin Receptor Kinase |

| Reversibility | Reversible | Washout restores kinase activity |

Signaling Pathway Modulation[3]

Inhibition of the EGFR kinase domain by Tyrphostin A46 results in the immediate cessation of receptor autophosphorylation (specifically at Tyr1068, Tyr1173). This blockade propagates downstream, silencing critical survival and proliferation cascades.

Key Pathways Affected

-

RAS/RAF/MEK/ERK Pathway: A46 treatment abolishes EGF-induced phosphorylation of ERK1/2. This is the primary mechanism by which A46 arrests the cell cycle in the G1 phase.

-

PI3K/Akt Pathway: Reduces Akt phosphorylation, promoting apoptosis in EGFR-dependent tumor lines.

-

Phenotypic Outcomes:

-

Suppression of MUC5AC: A46 blocks EGF-induced mucin expression in airway epithelial cells.

-

Inhibition of Wound Healing: In gastric ulcer models, A46 delays healing by preventing epithelial migration.

-

Pathway Visualization

Figure 1: Mechanism of Tyrphostin A46 interference in the EGFR-RAS-ERK signaling cascade.

Experimental Validation Framework

Critical Controls

When using Tyrphostin A46, proper experimental design is non-negotiable due to its moderate potency and potential for off-target redox effects (due to the catechol group).

-

Negative Control: Tyrphostin A9 (AG 9) . Structurally similar but lacks the hydroxyl groups required for kinase inhibition. Use at the same concentration as A46.

-

Positive Control: AG 1478 . A highly potent (nM range) EGFR inhibitor.[3][4] Use to benchmark maximal inhibition.

Protocol: Cellular Inhibition Assay (Western Blot)

Objective: Validate A46 activity by measuring the reduction of p-EGFR (Tyr1068) and p-ERK1/2.

Reagents:

-

Tyrphostin A46 Stock: 20 mM in DMSO (Store at -20°C, protect from light/oxidation).

-

Cell Line: A431 (Human epidermoid carcinoma) or A549.

-

Stimulant: Recombinant Human EGF (rhEGF).

Step-by-Step Workflow:

-

Seeding: Plate A431 cells (2 x 10⁵ cells/well) in 6-well plates. Culture until 70-80% confluence.

-

Starvation: Wash 2x with PBS. Incubate in serum-free medium for 18–24 hours. Rationale: Eliminates basal phosphorylation caused by serum growth factors.

-

Inhibitor Treatment:

-

Add Tyrphostin A46 at graded concentrations: 0, 10, 50, 100 µM .

-

Incubate for 2 hours at 37°C.

-

Note: A46 requires higher concentrations than AG1478. Do not use nM ranges.

-

-

Stimulation: Add rhEGF (final conc. 50 ng/mL) directly to the medium. Incubate for 15 minutes .

-

Lysis: Place on ice immediately. Wash with cold PBS containing phosphatase inhibitors (NaVO₄, NaF). Lyse in RIPA buffer.

-

Detection: Perform Western Blot.

-

Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-p-ERK1/2.

-

Loading Control: Anti-Total EGFR or Anti-β-Actin.

-

Protocol: In Vitro Kinase Assay (Biochemical)

Objective: Determine IC₅₀ in a cell-free system.

-

Reaction Mix: Combine purified EGFR intracellular domain (ICD), Poly(Glu,Tyr) 4:1 substrate, MgCl₂, and MnCl₂ in HEPES buffer.

-

Inhibitor: Add A46 (0.1 µM – 100 µM).

-

Initiation: Add [γ-³²P]ATP or non-radioactive ATP.

-

Incubation: 15 mins at 30°C.

-

Measurement: Spot on filter paper (radioactive) or use ELISA-based phospho-tyrosine detection.

-

Analysis: Plot % Inhibition vs. Log[A46]. Expect IC₅₀ ~3-10 µM.

Comparative Analysis: A46 vs. Modern Inhibitors

| Feature | Tyrphostin A46 (AG 99) | AG 1478 | Gefitinib (Iressa) |

| Class | Benzylidenemalononitrile | Quinazoline | Quinazoline |

| Generation | 1st Gen (Tool Compound) | Research Standard | Clinical (1st Gen) |

| Potency (IC₅₀) | ~10 µM (Moderate) | ~3 nM (High) | ~30 nM (High) |

| Binding Mode | Competitive (ATP & Substrate) | Competitive (ATP) | Competitive (ATP) |

| Stability | Sensitive to oxidation (Catechol) | Stable | Stable |

| Primary Use | Mechanistic probe, substrate competition studies | Positive control in vitro | Clinical therapy |

Troubleshooting & Optimization

-

Oxidation: The catechol group of A46 oxidizes rapidly in solution, turning the media brown/yellow. Always prepare fresh working solutions from frozen DMSO stocks immediately before use.

-

Serum Interference: Serum proteins can bind A46, reducing its effective concentration. Always perform assays in low-serum (0.1%) or serum-free conditions.

-

Mitochondrial Effects: At high concentrations (>100 µM), some tyrphostins can act as mitochondrial uncouplers. Maintain experimental windows between 10–50 µM to ensure specificity.

References

-

Gazit, A., et al. (1989).[5] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[5] Journal of Medicinal Chemistry. Link

-

Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[2][5] Trends in Pharmacological Sciences. Link

-

Tarnawski, A. S., et al. (2005). EGFR and ERK1/2 signaling in gastric ulcer healing.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Deshmukh, H. S., et al. (2005). EGF receptor inhibition blocks MUC5AC expression in airway epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

-

Grandis, J. R., et al. (1998). Requirement of EGFR for cell proliferation in head and neck squamous carcinoma cells. Clinical Cancer Research. Link

Sources

The Tyrphostin Conundrum: A Technical Guide to AG 99 (Tyrphostin A46)

Introduction

In the landscape of signal transduction research, the tyrphostin family of compounds has been instrumental in dissecting the roles of protein tyrosine kinases (PTKs), a class of enzymes critical to cellular regulation and implicated in numerous pathologies, particularly cancer.[1][2][3] Among these, Tyrphostin A46 and AG 99 are frequently encountered names. A critical point of clarification for researchers is that "Tyrphostin A46" and "AG 99" are synonyms for the same chemical entity.[4][5] This guide will therefore dispense with a comparative analysis and instead provide a comprehensive technical overview of this singular, potent tyrosine kinase inhibitor, referred to hereafter as AG 99 for clarity.

I. Chemical Identity and Structure

AG 99, also known as Tyrphostin 46, is a synthetic, cell-permeable compound belonging to the benzylidenemalononitrile class of tyrphostins.[6] Its systematic IUPAC name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide.[7]

Table 1: Chemical Properties of AG 99 (Tyrphostin A46)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | [4][5][7] |

| Molecular Weight | 204.18 g/mol | [4] |

| CAS Number | 118409-59-9 | [4] |

| Appearance | Crystalline solid | [5] |

| SMILES | N#C/C(=C\c1ccc(O)c(O)c1)/C(=O)N | [5] |

| InChIKey | USOXQZNJFMKTKJ-XVNBXDOJSA-N | [7] |

The structural architecture of AG 99 is centered around a catechol moiety (a 3,4-dihydroxyphenyl group) linked via a propenamide backbone to a cyano group. This arrangement is crucial for its biological activity, particularly its ability to function as an ATP-competitive inhibitor.

Sources

- 1. youtube.com [youtube.com]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Tyrphostin a46 (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

Technical Deep Dive: Tyrphostin A46 – Substrate-Competitive EGFR Inhibition

[1]

Executive Summary

Tyrphostin A46 (also known as AG 99) represents a pivotal class of benzylidenemalononitrile tyrosine kinase inhibitors (TKIs).[1] Unlike modern clinical TKIs (e.g., Gefitinib, Erlotinib) which function primarily as ATP-competitive inhibitors, Tyrphostin A46 was rationally designed to compete with the peptide substrate binding domain of the Epidermal Growth Factor Receptor (EGFR).

This guide provides a rigorous technical analysis of A46, focusing on its unique kinetic properties, physicochemical stability, and application in dissecting EGFR signaling mechanics. It is designed for researchers requiring precise control over kinase domain kinetics rather than simple catalytic ablation.[1]

Molecular Identity & Physicochemical Profile[1][2]

Tyrphostin A46 is a catechol-functionalized cinnamonitrile.[1] Its efficacy is inextricably linked to its chemical stability; the catechol moiety is prone to oxidation, which can generate quinones that react non-specifically with cysteine residues.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | Core pharmacophore: Benzylidenemalononitrile | |

| CAS Number | 118409-59-9 | Often cross-referenced as AG 99 |

| Molecular Weight | 204.18 g/mol | Low MW allows rapid cellular permeation |

| Solubility | DMSO (>25 mg/mL), Ethanol | Insoluble in water. Precipitates in aqueous buffers >100 µM |

| IC50 (EGFR) | ~4 – 20 µM (Cell-free kinase assay) | Potency is lower than AG1478 (nM range) but offers distinct kinetics |

| Stability | Light & Air Sensitive | Critical: Oxidizes rapidly in solution.[1][2] Solutions turn pink/brown upon degradation.[1] |

Mechanistic Pharmacology: The Kinetic Differentiator

The defining feature of Tyrphostin A46 is its mode of inhibition. While ATP-competitive inhibitors lock the kinase in an inactive conformation by occupying the nucleotide pocket, A46 interferes with the transfer of the

Kinetic Mechanism[1][4][5][6]

-

Substrate Competition: A46 mimics the tyrosine moiety of the target protein substrate. Kinetic studies (Lineweaver-Burk analysis) demonstrate that A46 acts competitively with respect to the substrate (e.g., angiotensin II or synthetic peptides like poly-Glu-Tyr) and non-competitively (or mixed) with respect to ATP [1, 2].[1]

-

Allosteric Implications: By binding near the catalytic loop or the substrate-docking groove, A46 preserves the ATP-binding capacity while blocking downstream signal transduction. This allows researchers to decouple ATP binding events from substrate phosphorylation.[1]

Visualization: Kinetic Mode of Action

The following diagram illustrates the differential binding sites of A46 versus standard TKIs.

Caption: Differential binding modes of ATP-competitive inhibitors (Red) vs. Substrate-competitive Tyrphostin A46 (Yellow) within the EGFR kinase domain.

Comparative Profiling

To select the correct inhibitor for your study, compare A46 against the "Gold Standard" tyrphostin (AG1478) and clinical drugs.

Table 2: Inhibitor Selection Matrix

| Feature | Tyrphostin A46 | Tyrphostin AG1478 | Gefitinib (Iressa) |

| Primary Mechanism | Substrate Competitive (Mixed) | ATP Competitive | ATP Competitive |

| EGFR IC50 (Cell-free) | 4 – 20 µM | 3 nM | ~30 nM |

| Selectivity | Moderate (hits PDGF, weak PKA) | High (EGFR specific) | High (EGFR specific) |

| Primary Use Case | Kinetic mechanism studies; probing substrate docking.[1] | Potent inhibition of EGFR autophosphorylation.[1][3][4] | Clinical translation; apoptosis induction.[1] |

| Reversibility | Reversible | Reversible | Reversible |

Expert Insight: Do not use A46 if your goal is maximal suppression of EGFR at nanomolar concentrations.[1] Use A46 when you need to study the kinase's behavior under conditions where ATP binding is unperturbed but substrate processing is blocked.[1]

Experimental Protocols

Protocol A: In Vitro Kinase Assay (Radiometric)

Purpose: To determine the inhibition constant (Ki) regarding the substrate.

Reagents:

-

Recombinant EGFR intracellular domain (active).[1]

-

Substrate: Poly(Glu, Tyr) 4:1.[1]

-

-

-

Buffer: 20 mM HEPES (pH 7.4), 10 mM

, 1 mM DTT, 0.1% Triton X-100.

Workflow:

-

Preparation: Dissolve A46 in DMSO to 10 mM. Prepare serial dilutions in buffer (keep DMSO < 1%).

-

Pre-incubation: Incubate EGFR enzyme with A46 for 10 minutes at 30°C. Note: This allows the inhibitor to equilibrate with the substrate pocket.

-

Initiation: Add Poly(Glu, Tyr) substrate and

- -

Reaction: Incubate for 10–20 minutes at 30°C.

-

Termination: Spot aliquots onto Whatman 3MM filter paper; wash with 10% TCA / 3% Pyrophosphate to remove unreacted ATP.

-

Quantification: Liquid scintillation counting.

Protocol B: Cellular Western Blot Analysis

Purpose: Validating inhibition of EGFR autophosphorylation (Y1068/Y1173).

Workflow Diagram:

Caption: Step-by-step workflow for assessing A46 efficacy in cellular models.

Critical Steps:

-

Serum Starvation: Essential to reduce basal phosphorylation noise.[1]

-

Inhibitor Timing: Add A46 (20–100 µM) 45 minutes before EGF stimulation.[1] A46 permeates membranes slower than AG1478.[1]

-

Lysis Buffer: Must contain Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) to preserve phosphorylation states.[1]

Troubleshooting & Optimization

Oxidation Artifacts

A46 contains a catechol group (3,4-dihydroxy).[1][5] In culture media (pH 7.4), it oxidizes to a quinone, which can covalently modify proteins (Michael addition).

-

Symptom: Media turns pink/brown.[1]

-

Solution: Prepare stocks fresh in anhydrous DMSO. Add to media immediately prior to use.[1] Add 1 mM DTT or Ascorbate to buffers if compatible with the assay to prevent oxidation [3].[1]

Solubility Issues

-

Symptom: Crystal formation in aqueous buffers.[1]

-

Solution: Do not exceed 100 µM in aqueous solution. Ensure final DMSO concentration is 0.1%–0.5% to maintain solubility without cytotoxicity.[1]

Lack of Potency

-

Cause: A46 is a micromolar inhibitor, not nanomolar.[1]

-

Solution: If 10 µM shows no effect, titrate up to 50–100 µM. If higher potency is required, switch to AG1478, acknowledging the shift to ATP-competitive mechanics.

References

-

Posner, I., et al. (1994).[1][6][7] Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor.[5][3][8] Molecular Pharmacology, 45(4), 673-683.[1][6]

-

Levitzki, A., & Gazit, A. (1995).[1][7] Tyrosine kinase inhibition: an approach to drug development.[1][7] Science, 267(5205), 1782-1788.[1] [1]

-

Ramdas, L., et al. (1995).[1] A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. Cancer Research, 54, 867-868 (Contextual Ref).[1][5]

-

PubChem Compound Summary. (2024). Tyrphostin A46 (CID 5328768).[1] National Library of Medicine.[1] [1]

Sources

- 1. Tyrphostin A46 | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EGFR (EGFR) | Abcam [abcam.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program [pubmed.ncbi.nlm.nih.gov]

- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 8. journals.viamedica.pl [journals.viamedica.pl]

Technical Whitepaper: Tyrphostin A46 (AG 99) 5-Lipoxygenase Inhibition Pathway

The following technical guide details the pharmacodynamics and experimental pathways of Tyrphostin A46 (AG 99) , focusing on its dual-mechanism inhibition of 5-Lipoxygenase (5-LOX).

Dual-Mode Pharmacodynamics: Covalent Modification & Signal Transduction Blockade [1]

Executive Summary

Tyrphostin A46 (also known as AG 99) is a synthetic benzylidenemalononitrile derivative originally designed as an EGFR kinase inhibitor.[1] However, recent structural activity relationship (SAR) studies have re-characterized this compound class as potent, direct inhibitors of Arachidonate 5-Lipoxygenase (5-LOX) .[1]

This guide elucidates the two distinct pathways by which Tyrphostin A46 suppresses leukotriene biosynthesis:

-

Direct Enzymatic Inhibition: Covalent modification of surface cysteines via the Michael-reactive cyanoacrylate moiety.[1]

-

Indirect Signaling Blockade: Inhibition of the EGFR-MAPK axis, preventing 5-LOX phosphorylation (Ser663) and nuclear translocation.[1]

Chemical Identity & Structural Logic[1]

| Property | Specification |

| Compound Name | Tyrphostin A46 (AG 99) |

| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |

| CAS Number | 118409-59-9 |

| Molecular Formula | |

| Key Motifs | 1.[1][2][3][4][5][6][7][8][9] Catechol (3,4-dihydroxy): Mimics redox-active flavonoids; chelates non-heme iron.2.[1] |

Mechanistic Causality

The efficacy of Tyrphostin A46 is not accidental but structurally determined. The catechol ring provides immediate antioxidant potential, reducing the active site iron (

Pathway 1: Direct 5-LOX Inhibition (The "Michael Acceptor" Mechanism)[1]

Recent crystallographic and mass spectrometry data suggest that tyrphostins containing the cyanoacrylate motif inhibit 5-LOX not just by iron chelation, but by irreversible covalent adduction .

Mechanism of Action[6][10][11][12]

-

Binding: A46 enters the solvent-exposed domain of 5-LOX.[1]

-

Adduction: The

-carbon of the cyanoacrylate group undergoes a Michael addition reaction with the thiolate group of surface cysteine residues.[1] -

Target Residues: Cys416 and Cys418 . These residues are located near the substrate entry channel.

-

Steric Occlusion: The covalently bound A46 molecule sterically hinders the entry of Arachidonic Acid (AA) into the catalytic site, preventing its conversion to 5-HpETE.

Experimental Validation Protocol: Mass Spectrometry Adduction Assay

Use this protocol to verify covalent binding.

-

Incubation: Incubate Recombinant Human 5-LOX (1

M) with Tyrphostin A46 (10 -

Digestion: Quench with excess thiol (e.g., DTT) to stop reaction. Digest protein with Trypsin overnight.

-

Analysis: Perform LC-MS/MS analysis.

-

Validation: Search for a mass shift of +204.05 Da (Molecular weight of A46) on peptides containing Cys416/Cys418.[1]

-

Control: Pre-incubation with Glutathione (GSH) should abolish the inhibition if the mechanism is Michael addition (GSH acts as a scavenger).

-

Pathway 2: Indirect Inhibition via EGFR/MAPK Axis

Tyrphostin A46 was classically defined as an EGFR inhibitor (

Signaling Cascade[1][13]

-

Stimulus: Agonists (e.g., fMLP, Thrombin) or growth factors activate EGFR/RTKs.

-

Kinase Blockade: A46 competitively inhibits the ATP binding pocket of EGFR.[1]

-

Downstream Effect: Reduced activation of Ras

Raf -

Critical Failure: ERK normally phosphorylates 5-LOX at Ser663 .[1]

-

Consequence: Unphosphorylated 5-LOX fails to interact with FLAP (5-Lipoxygenase Activating Protein) and cannot translocate to the nuclear membrane.[1]

Visualization of Dual Pathways

The following diagram illustrates how A46 attacks the leukotriene synthesis machinery from two angles simultaneously.

[1]

Experimental Protocols for Validation

Protocol A: Cell-Based Leukotriene Inhibition (PMNL Assay)

Validates the net effect of both pathways in a living system.[1]

-

Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from venous blood using dextran sedimentation and centrifugation.[1]

-

Resuspension: Resuspend cells (

cells/mL) in PGC buffer (PBS with 1mg/mL glucose and 1mM -

Treatment: Add Tyrphostin A46 (0.1 - 10

M) or vehicle (DMSO) and incubate for 15 min at 37°C. -

Stimulation: Stimulate with

-ionophore A23187 (2.5-

Note: A23187 bypasses receptor signaling.[1] To test the Indirect Pathway specifically, stimulate with fMLP (1

M) instead, which relies on kinase signaling.

-

-

Termination: Stop reaction with 1 volume of ice-cold methanol.

-

Quantification: Centrifuge and analyze supernatant via RP-HPLC or ELISA for LTB4 levels.

Protocol B: Western Blot for 5-LOX Phosphorylation

Validates the Indirect (Kinase) Pathway.[1]

-

Culture: Use Mono Mac 6 cells or neutrophils.

-

Inhibition: Pre-treat with A46 (10

M) for 30 min. -

Activation: Stimulate with Thrombin (1 U/mL) for 5 minutes.

-

Lysis: Lyse cells in SDS sample buffer containing phosphatase inhibitors (NaF,

). -

Blotting: Separate on 10% SDS-PAGE.

-

Antibodies:

-

Result: A46 treatment should abolish the band corresponding to p-Ser663, confirming MAPK pathway interference.[1]

Comparative Efficacy Data

The following table contrasts A46 with other inhibitors in the same class, highlighting the structural requirements for 5-LOX inhibition.

| Compound | Structure Motif | EGFR IC50 | 5-LOX Inhibition Mode |

| Tyrphostin A46 | Catechol + Cyanoacrylate | 10 | Dual (Covalent + Redox) |

| Tyrphostin AG 126 | Nitro-catechol | ~30 | Primarily Redox / Anti-inflammatory |

| Tyrphostin A25 | Catechol + Malononitrile | Variable | Redox (Reversible) |

| Degrasyn | Cyanoacrylate analog | N/A | Covalent (Cys416/418) |

Key Insight: The cyanoacrylate group (present in A46) is superior to the malononitrile group (present in A25) for sustained 5-LOX inhibition because it facilitates the irreversible Michael addition.[1]

References

-

Identification of Tyrphostins as Covalent 5-LOX Inhibitors

-

Tyrphostin A46 Chemical D

-

Indirect Pathway (EGFR-ERK-5LOX) [1]

-

Gastric Ulcer & EGFR P

Sources

- 1. Tyrphostin A46 | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

- 8. apexbt.com [apexbt.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. researchgate.net [researchgate.net]

Technical Monograph: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide (AG490)

[1]

Executive Summary

Compound: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide Common Identifier: AG490 (Tyrphostin B42) CAS Number: 133550-30-8 Primary Class: Tyrphostin Tyrosine Kinase Inhibitor Target: Janus Kinase 2 (JAK2) / STAT3 Signaling Axis[1][2][3][4][5][6]

This technical guide provides a comprehensive operational framework for the utilization of AG490 in signal transduction research. Unlike broad-spectrum kinase inhibitors, AG490 exhibits a distinct selectivity profile for JAK2, making it a critical tool for dissecting cytokine-dependent pathways in oncology and immunology.[1] This monograph synthesizes physicochemical data with field-validated protocols to ensure experimental reproducibility and data integrity.

Part 1: Physicochemical Profile & Reconstitution[1]

The successful application of AG490 relies heavily on proper handling. As a hydrophobic tyrphostin, it is prone to precipitation in aqueous media if not managed correctly.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |

| CAS Number | 133550-30-8 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 294.30 g/mol |

| Appearance | Light yellow to greenish-yellow solid |

| Purity Standard | ≥98% (HPLC) |

Solubility & Storage Protocol

Critical Insight: AG490 is practically insoluble in water. Direct addition to cell culture media will result in micro-precipitates that cause physical toxicity to cells, confounding results.

-

Primary Stock (Solvent: DMSO):

-

Dissolve AG490 in high-grade DMSO (Dimethyl sulfoxide) to a concentration of 50 mM or 100 mM .[1]

-

Note: Ethanol is an alternative solvent (up to 10 mg/mL), but DMSO is preferred for stability.

-

-

Aliquoting:

-

Avoid repeated freeze-thaw cycles.[1] Aliquot stock into light-protective amber vials (e.g., 20 µL or 50 µL volumes).

-

-

Storage:

-

Store at -20°C (stable for ~6 months).

-

Store at -80°C (stable for >1 year).

-

-

Working Solution:

-

Dilute the DMSO stock directly into the culture medium immediately prior to use.

-

Safety Threshold: Ensure the final DMSO concentration in the culture vessel is < 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Part 2: Mechanism of Action & Pharmacodynamics

AG490 functions primarily as an ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) catalytic domain.[1] However, advanced applications must account for its secondary effects on gp130 translation, a nuance often overlooked in general screening.

Target Selectivity Profile (IC₅₀ Data)

| Target Kinase | IC₅₀ Value (Approx.)[2] | Mechanism Note |

| JAK2 | 10 – 50 µM | Primary target; blocks autophosphorylation.[1] |

| EGFR | ~100 µM | Weak inhibition; significantly less potent than for JAK2. |

| JAK3 | > 50 µM | Moderate to weak inhibition. |

| Lck / Src | > 100 µM | Minimal off-target activity at standard doses.[1] |

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of AG490: the direct inhibition of JAK2 phosphorylation and the secondary downregulation of the gp130 receptor subunit.

Caption: AG490 inhibits JAK2 autophosphorylation and downregulates gp130 translation, preventing STAT3 activation.[1]

Part 3: Validated Experimental Protocol

Objective: Assessment of JAK2/STAT3 inhibition in human cancer cell lines (e.g., MDA-MB-231, HeLa, or DU145) via Western Blot.

Experimental Workflow Diagram

Caption: Step-by-step workflow for evaluating AG490 efficacy in cell culture models.

Detailed Methodology

1. Cell Synchronization (Starvation)

-

Rationale: Serum contains growth factors that constitutively activate JAK/STAT. Starvation reduces this background noise, allowing for a clean signal upon stimulation.

-

Step: Replace complete medium with serum-free medium (or 0.5% FBS) 12–24 hours prior to treatment.[1]

2. Inhibitor Treatment (Pre-incubation)

-

Dose: Typical effective range is 50 µM – 100 µM .

-

Duration: AG490 is a reversible inhibitor. Pre-incubate for 4 to 16 hours depending on the cell line. Short exposures (<1 hour) may be insufficient for complete blockade in some resistant lines.

-

Control: Treat control wells with an equivalent volume of DMSO (Vehicle Control).

3. Pathway Stimulation

-

Agonist: Recombinant Human IL-6 (10–50 ng/mL).[1]

-

Timing: Add IL-6 directly to the media containing AG490.[1] Incubate for 15–30 minutes .

-

Note: Phosphorylation of STAT3 (Tyr705) is rapid. Extended incubation (>1 hour) may lead to dephosphorylation via SOCS feedback loops, masking the inhibitor's effect.

4. Lysis & Preservation

-

Buffer: RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF, Aprotinin) and Phosphatase Inhibitors (e.g., Sodium Orthovanadate, NaF).

-

Critical: Phosphatase inhibitors are non-negotiable. Without them, p-STAT3 signal will degrade during lysis.[1]

Part 4: Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration >100 µM or cold media used.[1] | Warm media to 37°C before adding AG490. Vortex immediately. Do not exceed 100 µM. |

| High Cell Toxicity | DMSO concentration >0.1%.[7][8] | Increase stock concentration (e.g., to 100 mM) to reduce the volume of DMSO added. |

| No Inhibition Observed | High intracellular ATP levels or insufficient dose. | AG490 competes with ATP. In highly metabolic cells, increase dose to 100 µM or extend pre-incubation time. |

| Weak p-STAT3 Signal | Dephosphorylation during lysis.[1] | Ensure Sodium Orthovanadate is fresh and added to lysis buffer immediately before use. |

References

-

Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[1] Nature, 379(6566), 645-648.[1] Link[1]

-

Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.[1] Link[1]

-

Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone.[1] Molecular Cancer Therapeutics, 1(11), 893-899.[1] Link

-

PubChem Database. (2024). Compound Summary: AG 490.[2][3][4][6][9][10][11] National Library of Medicine. Link[1]

Sources

- 1. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]

- 2. apexbt.com [apexbt.com]

- 3. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Tyrphostin A46-Mediated Inhibition of EGFR Signaling in A431 Cells

Executive Summary

Compound: Tyrphostin A46 (also known as Tyrphostin 46, AG 99).[1] Target: Epidermal Growth Factor Receptor (EGFR/ErbB1) Tyrosine Kinase.[1][2][3][4][5][6][7][8] Model System: A431 Human Epidermoid Carcinoma Cells. Primary Application: Investigation of EGFR-dependent proliferation and signal transduction blockade.[6][9]

This technical guide provides a rigorous framework for utilizing Tyrphostin A46 to inhibit EGFR kinase activity in A431 cells. Unlike modern ATP-competitive quinazolines (e.g., Gefitinib), Tyrphostin A46 represents the benzylidenemalononitrile class of inhibitors, originally designed to compete with the substrate binding domain of the kinase, offering a distinct mechanistic probe for signal transduction research.

Part 1: The Biological Context[5][10]

The A431 Model System

A431 cells are the "gold standard" for EGFR-targeted research due to an amplification of the EGFR gene, resulting in the expression of approximately

Tyrphostin A46 Mechanism of Action

Tyrphostin A46 (C

-

Chemical Class: Benzylidenemalononitrile.

-

Binding Mode: Historically designed as a substrate-competitive inhibitor (mimicking the tyrosine moiety of the substrate), though kinetic studies often reveal mixed competition with respect to ATP.[1] This contrasts with pure ATP-mimics, providing a unique chemical tool for orthogonal validation of kinase dependency.

-

Effect: It blocks the autophosphorylation of EGFR intracellular tyrosine residues (e.g., Y1068, Y1173), thereby preventing the recruitment of downstream effectors like Grb2 and PI3K.[1]

Pathway Visualization

The following diagram illustrates the signal transduction blockade induced by Tyrphostin A46.

Caption: Tyrphostin A46 intercepts EGFR signaling at the receptor level, preventing autophosphorylation and silencing the downstream MAPK (Proliferation) and PI3K (Survival) cascades.[1][8]

Part 2: Experimental Protocols

Compound Preparation & Solubility

Critical Causality: Tyrphostin A46 is hydrophobic. Improper solubilization will lead to micro-precipitation in the media, causing physical stress to cells and false-positive toxicity data.

-

Stock Solution: Dissolve Tyrphostin A46 powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 20-50 mM .

-

Storage: Aliquot and store at -20°C. Protect from light (benzylidenemalononitriles can be light-sensitive).

-

Working Solution: Dilute directly into culture media immediately before use.

-

Vehicle Control: Ensure the final DMSO concentration is < 0.1% (v/v) in all wells. A431 cells are sensitive to DMSO toxicity above 0.5%.

Protocol A: Antiproliferative Assay (MTT/MTS)

Objective: Determine the IC50 of Tyrphostin A46 on A431 cell growth.

Step-by-Step Methodology:

-

Seeding: Plate A431 cells in 96-well plates at a density of 5,000 cells/well in DMEM + 10% FBS.

-

Why: A431 cells grow in clusters. Lower density prevents contact inhibition from confounding the drug effect.

-

-

Attachment: Incubate for 24 hours at 37°C, 5% CO

. -

Treatment:

-

Incubation: Incubate for 48 to 72 hours .

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 3-4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol B: Western Blotting (Mechanism Validation)

Objective: Confirm that antiproliferative effects are caused by EGFR inhibition (on-target effect).[1]

Step-by-Step Methodology:

-

Starvation (Crucial Step): Seed A431 cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free DMEM for 16–24 hours.

-

Causality: Serum contains EGF and other growth factors. Starvation reduces basal phosphorylation to near-zero, allowing you to see the specific inhibition of an EGF-induced spike.

-

-

Pre-treatment: Add Tyrphostin A46 (e.g., 50

M) to the serum-free media for 1–2 hours .-

Why: The inhibitor needs time to permeate the membrane and occupy the kinase domain before the ligand (EGF) induces the conformational change.[1]

-

-

Stimulation: Add EGF (final concentration 50–100 ng/mL ) for 15 minutes .

-

Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer + Phosphatase Inhibitors (Na

VO -

Detection:

Part 3: Data Interpretation & Visualization

Expected Results Table

The following table summarizes expected quantitative outcomes for A431 cells treated with Tyrphostin A46.

| Assay Type | Metric | Expected Value/Range | Interpretation |

| Kinase Assay (Cell-Free) | IC50 | 5 - 20 | Direct inhibition of the kinase domain.[1] |

| Proliferation (MTT) | IC50 | 20 - 80 | Higher than cell-free due to membrane permeability and ATP competition.[1] |

| Western Blot (p-EGFR) | % Inhibition | >80% at 50 | Strong blockade of autophosphorylation.[1] |

| Morphology | Phenotype | Cell rounding, detachment | Induction of apoptosis/anoikis.[1] |

Experimental Workflow Diagram

Use this workflow to plan your time-course experiments.

Caption: Critical timeline for Western Blot analysis. Serum starvation is mandatory to validate specific EGFR inhibition.

Troubleshooting Common Issues

-

High Background Signal: If p-EGFR signal is high in the "No EGF" control, starvation was insufficient. A431 cells produce TGF-

(autocrine loop), so rigorous washing before starvation is required.[1] -

Precipitation: If crystals are visible in the media, the A46 concentration is too high or the DMSO stock was hydrated. Re-make stock in anhydrous DMSO.

-

Lack of Potency: Tyrphostin A46 is less potent than 3rd generation inhibitors (e.g., Osimertinib). Do not expect nanomolar efficacy; maintain micromolar dosing.

References

-

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry, 32(10), 2344–2352.

-

Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools.[1] Trends in Pharmacological Sciences, 12, 171-174.

-

Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.[1][4]

-

A431 Cell Line Profile. Cellosaurus.

Sources

- 1. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor tyrosine kinase inhibitors for non‐small cell lung cancer harboring uncommon EGFR mutations: Real‐world data from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based inhibitory peptide design targeting peptide-substrate binding site in EGFR tyrosine kinase | PLOS One [journals.plos.org]

- 9. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Differentiation of ATP-Competitive vs. Substrate-Competitive Tyrphostins

Executive Summary: The Selectivity Paradox

Since Alexander Levitzki coined the term "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) in the late 1980s, the design philosophy has shifted between two poles: targeting the conserved ATP binding pocket versus the unique substrate docking site.

While the majority of FDA-approved kinase inhibitors (Type I and II) are ATP-competitive , they suffer from the "Selectivity Paradox": the ATP pocket is highly conserved across the kinome, leading to off-target effects. Substrate-competitive tyrphostins were conceptually designed to bind the less conserved protein-substrate docking sites (D-sites), theoretically offering superior selectivity.

This guide details the structural, kinetic, and experimental differences between these two classes, providing a rigorous workflow to determine the Mechanism of Action (MoA) of novel tyrphostin derivatives.

Mechanistic Divergence & Structural Biology

To understand the inhibition logic, we must visualize the kinase domain architecture. The catalytic cleft is bi-lobal, with ATP binding deep in the cleft and the peptide substrate binding along the surface of the C-lobe.

Binding Topologies

-

ATP-Competitive Tyrphostins (e.g., AG1478, AG1296): These molecules mimic the adenine ring of ATP. They form hydrogen bonds with the "hinge region" residues connecting the N- and C-lobes. Because they occupy the ATP pocket, they are mutually exclusive with ATP.

-

Substrate-Competitive Tyrphostins (e.g., ON012380-class, Peptide mimics): These molecules bind to the surface residues outside the ATP pocket (often the activation loop or D-site). They do not prevent ATP binding; rather, they prevent the phospho-acceptor residue (Tyrosine) of the protein substrate from entering the catalytic zone.

Visualization of Binding Modes

The following diagram illustrates the steric conflict zones for both inhibitor types within the kinase domain.

Figure 1: Structural topology showing the distinct binding interfaces. ATP-competitive agents block the deep cleft, while substrate-competitive agents block surface interactions.

The Biochemical Reality: Kinetics & Efficacy[1]

The most critical distinction for a drug developer is how these inhibitors behave under physiological conditions.

The Cellular ATP Barrier

In biochemical assays, ATP concentrations are often kept low (

-

ATP-Competitive: Potency drops significantly in cells because the inhibitor must compete with millimolar ATP.[1] The cellular

is often 10-100x higher than the biochemical -

Substrate-Competitive: Potency is largely independent of ATP concentration. The cellular efficacy often matches biochemical potency closely.

Kinetic Signatures (Michaelis-Menten)

| Feature | ATP-Competitive Tyrphostin | Substrate-Competitive Tyrphostin |

| Variable: ATP | Competitive Inhibition | Non-Competitive (or Uncompetitive) |

| Unchanged | Decreases | |

| Increases | Unchanged (Non-comp) or Decreases (Uncomp) | |

| Variable: Peptide | Non-Competitive Inhibition | Competitive Inhibition |

| Decreases | Unchanged | |

| Unchanged | Increases | |

| Lineweaver-Burk (ATP) | Lines intersect at Y-axis | Lines intersect at X-axis (or left of Y) |

Experimental Protocols: Determining MoA

Do not rely on single-point assays. To authoritatively classify a tyrphostin, you must perform a Bisubstrate Kinetic Analysis .

Protocol: The Matrix Kinetic Assay

Objective: Determine

Reagents:

-

Recombinant Kinase (e.g., EGFR intracellular domain).

-

Substrate Peptide (e.g., Poly-Glu-Tyr).[2]

-

Radiolabeled

ATP or ADP-Glo reagents.

Workflow:

-

Determine

of Substrates: First, run standard curves to find the -

Matrix Setup:

-

Plate A (ATP Competition): Fix Peptide at saturation (

). Vary ATP (0.5 -

Plate B (Substrate Competition): Fix ATP at saturation (

). Vary Peptide (0.5

-

-

Data Acquisition: Measure kinase activity (CPM or Luminescence).

-

Analysis: Plot

vs

Decision Logic & Visualization

The following decision tree allows you to interpret the matrix data.

Figure 2: Logical workflow for interpreting Lineweaver-Burk plots to classify inhibitor mechanism.

Case Studies: The Evolution of Tyrphostins

The Cautionary Tale: AG1478

AG1478 is frequently cited as a specific EGFR inhibitor. While it was originally explored during the search for substrate mimics, structural and kinetic data confirmed it is ATP-competitive .

-

Evidence: In kinetic studies, increasing ATP concentration shifts the

of AG1478 linearly (Cheng-Prusoff relationship). -

Implication: AG1478 is highly potent in biochemical assays (

nM) but requires significantly higher concentrations in cellular assays due to ATP competition.

The True Substrate Mimic: ON012380

Unlike the classic quinazoline tyrphostins, ON012380 (a benzylstyryl sulfone) exhibits substrate-competitive kinetics against BCR-ABL.

-

Evidence: Its inhibitory potential is unaffected by ATP concentration up to 5 mM. However, it competes with the peptide substrate.

-

Advantage: It remains effective against the T315I "gatekeeper" mutation, which renders ATP-competitive inhibitors (like Imatinib) ineffective by sterically blocking the ATP pocket. Because ON012380 binds outside this pocket, it bypasses the resistance mechanism.

References

-

Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[3] Annual Review of Biochemistry, 75, 93-109.

-

Gumireddy, K., et al. (2005). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. Proceedings of the National Academy of Sciences, 102(6), 1992-1997.

-

Posner, I., et al. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor. Molecular Pharmacology, 45(4), 673-683.[2]

-

Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(5), 617-629.

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

- 1. Substrate Activity Screening for Kinases: Discovery of Small Molecule Substrate-Competitive c-Src Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin A46 molecular weight and chemical formula

Technical Monograph: Tyrphostin A46 (AG 99)

Executive Summary

Tyrphostin A46 (also designated as Tyrphostin 46 , AG 99 , or AG 46 ) is a low-molecular-weight synthetic inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. Belonging to the tyrphostin class of compounds—specifically the benzylidenemalononitriles—it functions as an ATP-competitive inhibitor.[1] While later generations of tyrphostins (e.g., Tyrphostin AG 1478) were optimized for higher potency and selectivity, Tyrphostin A46 remains a critical reference compound in signal transduction research for dissecting the mechanics of receptor tyrosine kinase (RTK) inhibition and evaluating structure-activity relationships (SAR).

Physicochemical Core Profile

The following data constitutes the validated chemical identity of Tyrphostin A46. Researchers must verify these parameters against Certificates of Analysis (CoA) upon reagent receipt to ensure lot integrity.

| Parameter | Technical Specification |

| Chemical Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |

| Common Synonyms | Tyrphostin 46; AG 99; AG 46; |

| CAS Registry Number | 118409-59-9 (primary); 122520-85-8 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Physical Appearance | Yellow to orange crystalline solid |

| Solubility | DMSO (~25 mg/mL), Ethanol (~10 mg/mL); Insoluble in water |

| pKa | ~8.5 (Phenolic hydroxyls) |

Chemical Structure Visualization

The following diagram details the structural logic of Tyrphostin A46, highlighting the pharmacophore responsible for ATP mimicry.

Figure 1: Structural Pharmacophore of Tyrphostin A46. The catechol moiety is critical for hydrogen bonding within the kinase ATP-binding pocket.

Mechanistic Profiling & Biological Activity[2][3]

Mechanism of Action

Tyrphostin A46 functions as a competitive inhibitor with respect to ATP and a non-competitive inhibitor with respect to the substrate (tyrosine residues). By occupying the ATP-binding cleft of the EGFR intracellular kinase domain, it prevents the autophosphorylation of the receptor.

-

Potency: Tyrphostin A46 is an early-generation inhibitor. Its IC₅₀ is generally in the micromolar range (variable by cell line, often cited ~4–20 µM depending on ATP concentration), making it less potent than the optimized Tyrphostin AG 1478 (IC₅₀ ~3 nM).

-

Selectivity: While selective for EGFR over insulin receptor kinase, it exhibits broader cross-reactivity compared to later "AG" series compounds.

Signaling Pathway Intervention

The diagram below maps the precise intervention point of Tyrphostin A46 within the EGFR signaling cascade.

Figure 2: EGFR Signal Transduction Pathway. Tyrphostin A46 acts upstream, preventing the initial phosphorylation step required to recruit downstream effectors like Grb2.

Experimental Handling & "Self-Validating" Protocols

As a Senior Scientist, I emphasize that tyrphostins are chemically labile . The catechol moiety (the dihydroxybenzene ring) is highly susceptible to oxidation, which turns the compound dark brown and destroys biological activity. Poor handling is the #1 cause of experimental failure with this reagent.

Protocol A: Stock Solution Preparation (Critical)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage as it promotes faster oxidation.

-

Concentration: Prepare a 10 mM to 50 mM master stock.

-

Calculation: To make 1 mL of 10 mM stock, weigh 2.04 mg of Tyrphostin A46 and dissolve in 1 mL of DMSO.

-

-

Validation Step: The solution must be clear yellow . If it turns dark orange or brown immediately, your DMSO is likely contaminated with water or the powder has oxidized.

Protocol B: Storage & Stability

-

Aliquot immediately: Do not freeze/thaw the master stock. Aliquot into single-use volumes (e.g., 20 µL).

-

Temperature: Store at -20°C (stable for ~6 months) or -80°C (stable for ~1 year).

-

Light Protection: Wrap tubes in aluminum foil. Catechols are photosensitive.

Protocol C: In Vitro Assay Usage

When treating cells, the high concentration of intracellular ATP (typically 1–5 mM) competes with Tyrphostin A46.

-

Serum Starvation: Perform assays in low-serum (0.5% FBS) or serum-free media to reduce background EGFR activation.

-

Pre-Incubation: Incubate cells with Tyrphostin A46 for 30–60 minutes before adding EGF. This allows the inhibitor to occupy the kinase pocket before the conformational change induced by ligand binding occurs.

Comparative Analysis: A46 vs. AG 1478

For researchers selecting an inhibitor, the choice between A46 and AG 1478 is driven by the need for specificity.

| Feature | Tyrphostin A46 (AG 99) | Tyrphostin AG 1478 |

| Primary Utility | Broad SAR studies; Reference compound | Highly specific EGFR inhibition |

| IC₅₀ (EGFR) | Micromolar (µM) range | Nanomolar (nM) range (~3 nM) |

| Chemical Stability | Low (Oxidation prone) | Moderate (Quinazoline core is more stable) |

| Reversibility | Reversible | Reversible |

References

-

Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.[7] Link

-

Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[1][8][3][7] Trends in Pharmacological Sciences, 12, 171–174.[7] Link

-

PubChem. (2024). Tyrphostin A46 (Compound Summary). National Library of Medicine. Link

-

Cayman Chemical. (2024).[7] Tyrphostin 46 Product Information & Safety Data Sheet. Link

Sources

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubilization and Cell Culture Optimization for Tyrphostin A46

Abstract & Core Directive

Tyrphostin A46 (also known as AG 99 or AG 556) is a synthetic tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class.[1] While primarily recognized for its inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase activity, its utility in cell culture is frequently compromised by poor solubility and chemical instability (oxidation).[1]

This guide provides a self-validating protocol for the preparation, storage, and application of Tyrphostin A46.[1] Unlike generic protocols, this document addresses the specific physicochemical challenges of the catechol moiety present in A46, ensuring reproducible IC50 data and minimizing solvent-induced cytotoxicity.[1]

Physicochemical Profile & Technical Specifications

Before handling, verify the identity of your compound.[1] Tyrphostin nomenclature can be inconsistent across vendors (e.g., confusion between A46, AG 99, and AG 556). Rely on the chemical structure and Molecular Weight (MW) for confirmation.

| Parameter | Specification | Critical Note |

| Chemical Name | Confirm the 3,4-dihydroxy substitution pattern. | |

| Formula | ||

| Molecular Weight | 204.18 g/mol | Use this exact value for Molarity calculations.[1] |

| Primary Solubility | DMSO ( | Insoluble in water/PBS. |

| Appearance | Yellow to orange powder | Darkening indicates oxidation (quinone formation).[1] |

| Stability | Light and Air Sensitive | The catechol group oxidizes rapidly in solution.[1] |

Preparation of Stock Solutions (Protocol A)

Scientific Rationale

Tyrphostin A46 is hydrophobic.[1] Attempting to dissolve it directly in aqueous cell culture media will result in micro-precipitation, leading to "hot spots" of high concentration and inconsistent cellular uptake. DMSO is the required vehicle, but it must be anhydrous to prevent hydrolysis or precipitation during storage.[1]

Reagents Required[1][2][3][4][5]

-

Tyrphostin A46 powder (stored at -20°C, desiccated).[1][2][3]

-

Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (Sigma-Aldrich or equivalent).[1]

-

Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology

-

Equilibration: Remove the Tyrphostin A46 vial from -20°C storage and allow it to equilibrate to room temperature for 15 minutes before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture, which degrades the compound.[1]

-

-

Calculation: Determine the volume of DMSO required to achieve a 50 mM stock solution .

[1]-

Example: For 5 mg of A46:

[1]

-

-

Solubilization: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30-60 seconds.[1]

-

Visual Check: The solution should be clear yellow.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50

L) in amber tubes .

Cell Culture Application (Protocol B)

The "Solvent Shock" Mitigation Strategy

Directly adding high-concentration DMSO stock to cell media can cause localized protein denaturation or compound precipitation.[1] This protocol uses an intermediate dilution step.[1]

Workflow Diagram (Graphviz)

Figure 1: Serial dilution workflow to prevent precipitation shock. By creating an intermediate step, you ensure the compound is fully dispersed before exposing sensitive cells.

Execution Steps

-

Define Target Concentration: Assume a target final concentration of 50

M (common for EGFR inhibition assays). -

Prepare Intermediate Solution (10x):

-

Final Treatment:

Mechanistic Context & Pathway Visualization

Tyrphostin A46 acts as an ATP-competitive inhibitor of the EGFR kinase domain.[1] It prevents the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades like MAPK/ERK and PI3K/Akt.

Figure 2: Mechanism of Action.[1] Tyrphostin A46 competes with ATP for the binding site on the intracellular domain of EGFR, preventing the phosphorylation cascade required for cell proliferation.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or rapid addition.[1] | Use the "Intermediate Dilution" method (Protocol B).[1] Vortex media immediately upon addition.[1] |

| Medium turns brown | Oxidation of the catechol group.[1] | Discard. The compound has degraded into a quinone.[1] Use fresh aliquots and protect from light.[1][2][3] |

| Cytotoxicity in Controls | DMSO concentration > 0.5%.[1] | Ensure final DMSO is |

| Loss of Potency | Repeated freeze-thaw cycles.[1] | Use single-use aliquots. Do not refreeze thawed stock.[1][3] |

References

-

PubChem. (2023).[1] Tyrphostin A46 (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Gazit, A., et al. (1989).[1] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[1] (Primary synthesis and structure-activity relationship).[1] [Link]

-

Levitzki, A. (1992).[1] "Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction."[1] FASEB Journal, 6(14), 3275-3282.[1] [Link][1]

Sources

Tyrphostin A46 DMSO stock solution preparation protocol

Application Note: Tyrphostin A46 (AG 99) Stock Solution Preparation

Executive Summary & Compound Identity

Tyrphostin A46 (also known as AG 99 ) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family. Unlike the more potent quinazoline-based inhibitors (e.g., AG 1478), A46 is an acrylonitrile derivative often used as a specific tool compound to dissect Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Critical Identity Check: Before proceeding, verify the identity of your vial. Tyrphostin nomenclature is prone to confusion (e.g., A23 vs. A46 vs. AG 1478).

| Parameter | Specification |

| Common Name | Tyrphostin A46 |

| Synonyms | AG 99; Tyrphostin 46; Tyrphostin B40 |

| Chemical Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenamide |

| CAS Number | 118409-59-9 (or 122520-85-8) |

| Molecular Weight | 204.18 g/mol |

| Appearance | Yellow to greenish-yellow crystalline solid |

| Primary Target | EGFR Kinase (IC₅₀ ~10 µM in A431 cells) |

Mechanism of Action

Tyrphostin A46 functions by competing with the substrate (or ATP, depending on the specific tyrphostin subclass kinetics) at the tyrosine kinase domain of the EGFR. This blockade prevents the autophosphorylation of tyrosine residues on the receptor's cytoplasmic tail, thereby severing the signal transduction to downstream effectors like MAPK and PI3K.

Figure 1: Mechanism of Action.[1][2][3][4] Tyrphostin A46 intervenes at the receptor level, preventing the phosphorylation cascade required for cell proliferation.

Pre-Protocol Planning

Solubility Profile & Solvent Choice

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) .

-

Solubility Limit: Generally soluble up to 20–50 mg/mL (approx. 100–245 mM) in pure DMSO.

-

Water/Buffer: Insoluble. Do not attempt to dissolve directly in aqueous media.

-

Ethanol: Soluble, but DMSO is preferred for stock stability.

Molarity Calculations (Based on MW 204.18)

Use the table below to determine the volume of DMSO required for specific stock concentrations.

| Target Stock Concentration | Mass of A46 | Volume of DMSO Required |

| 10 mM | 1 mg | 490 µL |

| 10 mM | 5 mg | 2.45 mL |

| 50 mM | 1 mg | 98 µL |

| 50 mM | 5 mg | 490 µL |

| 100 mM | 10 mg | 490 µL |

Expert Insight: A 50 mM stock is recommended. It allows for high dilution factors (1:1000 or greater) in cell culture to keep the final DMSO concentration < 0.1%, minimizing solvent toxicity.

Detailed Preparation Protocol

Materials Required

-

Anhydrous DMSO (Spectroscopy grade or Cell Culture grade, >99.9%).

-

Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.

-

Vortex mixer.

-

Desiccator.

Step-by-Step Methodology

-

Equilibration: Remove the Tyrphostin A46 vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.

-

Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder and degrades the compound over time.

-

-

Weighing (if not using whole vial): Weigh the desired amount of powder into a sterile amber tube.

-

Note: Tyrphostins can be electrostatic. Use an anti-static gun if available.

-

-

Solvation: Add the calculated volume of Anhydrous DMSO to the tube. Pipette directly onto the powder, washing down any particles clinging to the tube walls.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the tube up to a light source. The solution should be clear yellow/green. If particles persist, sonicate in a water bath for 5 minutes (max temp 30°C).

-

-

Aliquotting: Divide the master stock into small, single-use aliquots (e.g., 20–50 µL) in amber tubes.

-

Why? Tyrphostins are sensitive to freeze-thaw cycles. Single-use aliquots ensure the stock remains potent.

-

-

Storage: Store aliquots at -80°C (preferred) or -20°C. Protect from light at all times.

Figure 2: Preparation Workflow. Adherence to temperature equilibration and light protection is critical for stability.

Quality Control & Application

Validation

-

Precipitation Check: Before adding to cell culture, dilute a small amount of stock (1:100) into PBS. If immediate cloudiness occurs, the stock may have crashed out or the concentration is too high for aqueous stability.

-

Crystal Formation: If crystals are observed in the thawed DMSO stock, warm the tube to 37°C for 2 minutes and vortex. Do not use if crystals persist.

Usage in Cell Culture

-

Dilution Strategy: Prepare an intermediate dilution in culture media if possible, or add the DMSO stock directly to the media while swirling rapidly.

-

Solvent Control: Always run a "Vehicle Control" containing the same volume of DMSO (e.g., 0.1%) without the drug to ensure observed effects are not due to solvent toxicity.

References

-

Gazit, A., et al. (1989).[6][10] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[6][10][11]

-

Levitzki, A., & Gilon, C. (1991). "Tyrphostins as molecular tools and potential antiproliferative drugs."[3][5][6] Trends in Pharmacological Sciences, 12, 171-174.[6]

-

Santa Cruz Biotechnology. "Tyrphostin AG 99 Product Data Sheet."

-

Cayman Chemical. "AG-99 Product Information."

-

Selleckchem. "AG99 (Tyrphostin 46) Datasheet."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. EGFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

Application Note: Optimization of Tyrphostin A46 for G1 Phase Arrest

Abstract & Mechanism of Action

Tyrphostin A46 (also known as AG 99 or Tyrphostin 46) is a synthetic, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. Unlike later-generation tyrphostins (e.g., AG1478) which operate in the nanomolar range, Tyrphostin A46 is a first-generation inhibitor requiring micromolar concentrations to achieve effective kinase blockade.

Mechanism of G1 Arrest: The progression of cells from G1 phase into S phase is strictly regulated by mitogenic signals, primarily the binding of EGF to EGFR. This activation triggers the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, leading to the upregulation of Cyclin D1. Cyclin D1 binds to CDK4/6, phosphorylating the Retinoblastoma protein (Rb), which releases E2F transcription factors to initiate DNA synthesis.

By competitively inhibiting the ATP-binding site of the EGFR kinase domain, Tyrphostin A46 blocks downstream mitogenic signaling. This results in the depletion of Cyclin D1, preventing the G1/S transition and causing an accumulation of cells in the G0/G1 phase.

Diagram 1: Mechanism of Tyrphostin-Induced G1 Arrest

Caption: Tyrphostin A46 competitively inhibits EGFR autophosphorylation, blocking the MAPK cascade required for Cyclin D1 synthesis, thereby arresting cells in the G1 phase.

Optimal Concentration & Solubility

Unlike modern inhibitors (e.g., Gefitinib, AG1478), Tyrphostin A46 requires higher concentrations for efficacy. The "optimal" concentration is a balance between sufficient kinase inhibition and off-target cytotoxicity (genotoxicity).

Solubility Data

-

Molecular Weight: 216.24 g/mol

-

Solvent: DMSO (Dimethyl sulfoxide). Soluble up to ~25-50 mM.

-

Storage: -20°C, protected from light.

Recommended Concentration Range

| Application | Concentration | Duration | Notes |

| G1 Synchronization | 50 - 100 µM | 24 - 48 Hours | High dose required for complete arrest in EGFR-driven lines (e.g., A549). |

| Signaling Inhibition | 20 - 50 µM | 1 - 4 Hours | Sufficient to block acute EGF-induced phosphorylation. |

| Toxicity Threshold | > 150 µM | > 24 Hours | Risk of chromosomal aberrations and non-specific apoptosis. |

Critical Insight: Literature indicates that while 10-20 µM may inhibit partial signaling, concentrations approaching 100 µM are often necessary to abolish EGFR-mediated protein expression (e.g., MUC5AC) and force robust G1 arrest in resistant cell lines [1].

Experimental Protocol: G1 Synchronization

Objective: To obtain a synchronous population of cells in the G0/G1 phase for cell cycle analysis or drug sensitivity assays.

Reagents Required[1][2][3][4][5]

-

Tyrphostin A46 (AG 99) Stock Solution (50 mM in DMSO).

-

Phosphate Buffered Saline (PBS), calcium/magnesium-free.

-

Propidium Iodide (PI) Staining Solution (containing RNase A).

-

Target Cells (e.g., A549, HeLa, CHO-K1).

Step-by-Step Workflow

Phase 1: Preparation (Day 0)

-

Seeding: Seed cells at 30-40% confluence.

-

Reasoning: Cells must be in the exponential growth phase to be effectively arrested. Over-confluent cells will naturally arrest due to contact inhibition, confounding results.

-

-

Attachment: Incubate overnight at 37°C / 5% CO2 to allow firm attachment.

Phase 2: Treatment (Day 1)

-

Wash: Aspirate media and wash cells once with warm PBS.

-

Drug Addition: Add fresh complete medium containing Tyrphostin A46 at 50 µM .

-

Optimization Step: If using a new cell line, set up a gradient: 0 (DMSO control), 25, 50, and 100 µM.

-

-

Control: Treat a separate flask with an equivalent volume of DMSO (Vehicle Control).

-

Incubation: Incubate for 24 to 36 hours .

-

Note: Do not exceed 48 hours without refreshing media, as drug stability may degrade, allowing "escapers" to enter S-phase.

-

Phase 3: Harvest & Fixation (Day 2-3)

-

Harvest: Trypsinize cells and collect into a 15 mL tube. Include floating cells if apoptosis analysis is required.

-

Wash: Centrifuge at 300 x g for 5 min. Wash pellet with ice-cold PBS.

-

Fixation (Critical):

-

Resuspend pellet in 300 µL PBS.

-

Dropwise , add 700 µL of ice-cold 100% Ethanol while vortexing gently.

-

Why? Vortexing prevents clumping. The final concentration is 70% ethanol.

-

-

Storage: Store at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).

Phase 4: Validation (Flow Cytometry)

-

Wash: Centrifuge fixed cells (500 x g, 5 min) to remove ethanol. Wash 2x with PBS.

-

Stain: Resuspend in 500 µL PI/RNase Staining Solution.

-

Incubate: 30 minutes at 37°C or room temperature in the dark.

-

Acquire: Analyze on a Flow Cytometer (e.g., BD FACSCalibur/Canto). Measure PE/Linear area.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for G1 synchronization using Tyrphostin A46, from seeding to flow cytometric analysis.

Data Interpretation & Troubleshooting

Expected Results

-

DMSO Control: Typical asynchronous profile (G1: ~50-60%, S: ~20-30%, G2/M: ~10-20%).

-

Tyrphostin A46 Treated: Sharp G1 peak.

-

Successful Arrest: > 80% of cells in G0/G1 phase.[1]

-

S-Phase Depletion: < 5% of cells in S phase.

-

Troubleshooting Table

| Observation | Possible Cause | Corrective Action |

| Low G1 % (<70%) | Concentration too low. | Increase A46 to 75 or 100 µM. |

| High Sub-G1 Peak | Cytotoxicity/Apoptosis. | Decrease concentration; check exposure time (limit to 24h). |

| Cells Detaching | Drug toxicity or DMSO effect. | Ensure DMSO < 0.5% final volume.[2] Use 50 µM dose. |

| No Effect | Drug degradation. | Use fresh stock. A46 is light sensitive. |

References

-

Mata, M. et al. (2005).[2] Phosphodiesterase 4 inhibition decreases MUC5AC expression induced by epidermal growth factor in human airway epithelial cells.[2] Thorax, 60(1), 18-24. Link

- Context: Demonstrates the use of Tyrphostin A46 at 100 µM to completely inhibit EGF-induced effects in A549 cells.

-

Gazit, A. et al. (1989).[3] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

- Context: The foundational paper describing the synthesis and structure-activity rel

-

Ferby, I. et al. (2006). Mig6 is a negative regulator of EGF receptor-mediated skin morphogenesis and tumor formation. Nature Medicine, 12, 568-573. Link

- Context: Discusses EGFR regulation mechanisms relevant to inhibitor studies.

-

Levitzki, A. & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link

- Context: Review of tyrphostin mechanisms and specificity profiles.

Sources

- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thorax.bmj.com [thorax.bmj.com]

- 3. US20100311742A1 - Tyrosine kinase inhibitors as anti-kinetolastid and anti-apicomplexan agents - Google Patents [patents.google.com]

Tyrphostin A46 Western blot protocol for p-EGFR detection

Application Note: Quantitative Western Blot Analysis of EGFR Inhibition by Tyrphostin A46

Abstract & Scientific Context

The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase (RTK) central to cell proliferation and survival signaling.[1] Aberrant EGFR activity is a hallmark of numerous epithelial cancers. Tyrphostin A46 (also known as Tyrphostin I or (E)-AG 99) belongs to the benzylidenemalononitrile class of tyrosine kinase inhibitors. Unlike modern quinazoline-based inhibitors (e.g., Gefitinib) that bind deeply in the ATP pocket with nanomolar affinity, Tyrphostin A46 represents a classic "tool compound" used to dissect kinase signaling mechanics, often exhibiting IC50 values in the low micromolar range.

This application note provides a rigorous, self-validating Western blot protocol to assess the efficacy of Tyrphostin A46. It emphasizes the critical necessity of serum starvation to reduce basal noise and the precise timing of ligand stimulation (EGF) to capture the transient phosphorylation event.

Mechanism of Action (MOA)

Tyrphostin A46 functions by interfering with the kinase domain of EGFR. While often described as ATP-competitive, the benzylidenemalononitrile structure allows it to intercept the catalytic cycle, preventing the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173) on the receptor's C-terminal tail. This blockade halts the recruitment of downstream effectors like Grb2 and SOS, thereby silencing the MAPK/ERK and PI3K/Akt pathways.

Figure 1: EGFR Signaling & Inhibition Pathway[2]

Caption: Tyrphostin A46 intercepts the EGFR kinase domain, preventing ATP-dependent autophosphorylation and downstream cascade activation.[2][3][4]

Experimental Design Strategy

To generate publication-quality data, the experiment must be designed to maximize the "Signal-to-Noise" ratio.

-

Cell Model: A431 Human Epidermoid Carcinoma cells are the gold standard for this assay due to their supraphysiological expression of EGFR (~2 x 10^6 receptors/cell).

-

Synchronization (Starvation): A431 cells have high basal EGFR activity. Serum starvation (16–24h) is mandatory to reset the signaling baseline to near-zero.

-

The "Pulse" Strategy: Phosphorylation is transient. We do not simply "add drug and wait." We pre-incubate with Tyrphostin A46 to allow cellular entry and kinase binding, then pulse with EGF for exactly 5–10 minutes to drive the receptor into its active state against the inhibitor's pressure.

Figure 2: Experimental Timeline

Caption: Critical temporal workflow. Pre-treatment ensures inhibitor occupancy before the ligand (EGF) spike.

Detailed Protocol

Reagent Preparation

| Reagent | Stock Conc. | Vehicle | Storage | Notes |

| Tyrphostin A46 | 10 mM | DMSO | -20°C | Hydrophobic. Vortex vigorously. Avoid freeze-thaw cycles.[5] |

| hEGF (Ligand) | 100 µg/mL | PBS + 0.1% BSA | -80°C | Aliquot to avoid degradation. |

| Lysis Buffer | 1X RIPA | - | 4°C | Must add inhibitors fresh before use. |

Critical Lysis Additives (The "Self-Validating" System): To prove that a lack of signal is due to A46 and not sample degradation, you must preserve the phosphoprotein. Add immediately before lysis:

-

Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits tyrosine phosphatases).

-

Sodium Fluoride (NaF): 10 mM (Inhibits serine/threonine phosphatases).

-

Protease Inhibitor Cocktail: 1X (Prevents receptor degradation).

Cell Treatment Protocol

-

Seeding: Plate A431 cells in 6-well plates (approx. 2.5 x 10^5 cells/well). Culture in DMEM + 10% FBS until 70-80% confluent.

-